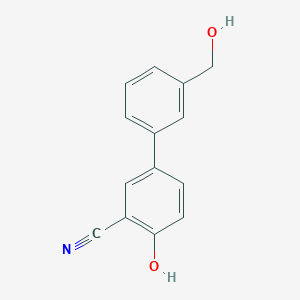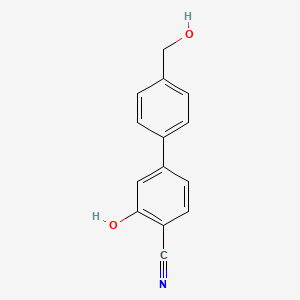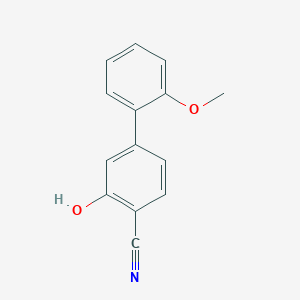
2-Cyano-5-(3-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(3-methoxyphenyl)phenol, 95% (2-CMPP) is a synthetic phenolic compound that is widely used in various scientific research applications. It is a versatile reagent that is relatively easy to synthesize and its properties make it suitable for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is widely used in scientific research as a reagent for various chemical reactions. It is used for the synthesis of polymers, for the synthesis of pharmaceuticals, and for the synthesis of materials with specific properties. It is also used in the production of dyes, pigments, and other compounds. Additionally, it is used in the synthesis of various compounds such as 2-cyano-3-methoxy-5-phenylphenol, which is used in the synthesis of polymers.
Mecanismo De Acción
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a synthetic phenolic compound that is used in various scientific research applications. It has a phenolic group attached to a cyano group. This allows it to interact with a wide range of compounds and to act as a catalyst in various chemical reactions. The cyano group also allows it to interact with a wide range of compounds and to act as a nucleophile in various chemical reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a synthetic phenolic compound that has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, 2-Cyano-5-(3-methoxyphenyl)phenol, 95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(3-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a wide range of applications. Additionally, it is highly stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be used in a solvent such as ethanol or dimethyl sulfoxide (DMSO). Additionally, its use in certain experiments may require special precautions due to its potential toxicity.
Direcciones Futuras
2-Cyano-5-(3-methoxyphenyl)phenol, 95% has a wide range of potential applications in the scientific research field. Future research could focus on developing more efficient synthesis methods for 2-Cyano-5-(3-methoxyphenyl)phenol, 95% and exploring its potential applications in the synthesis of polymers and pharmaceuticals. Additionally, research could focus on exploring the biochemical and physiological effects of 2-Cyano-5-(3-methoxyphenyl)phenol, 95%, as well as its potential therapeutic applications. Finally, research could focus on exploring the potential toxicity of 2-Cyano-5-(3-methoxyphenyl)phenol, 95% and developing methods to reduce its toxicity.
Métodos De Síntesis
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is synthesized by the condensation of 2-cyanophenol and 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 12 hours. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration. The product is then recrystallized from ethanol to obtain a 95% pure sample of 2-Cyano-5-(3-methoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-hydroxy-4-(3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZXGYBRBSGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684676 |
Source


|
| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261974-26-8 |
Source


|
| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














